molecular formula C6H12N2O8S2 B15415344 benzene-1,4-diamine;sulfuric acid CAS No. 139579-64-9

benzene-1,4-diamine;sulfuric acid

Cat. No.: B15415344
CAS No.: 139579-64-9
M. Wt: 304.3 g/mol
InChI Key: GIMPJYOQYLSNBO-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine (para-phenylenediamine, PPD) forms a stable sulfate salt when combined with sulfuric acid, with the molecular formula C₆H₁₀N₂O₄S (CAS: 16245-77-5) . This compound is characterized by two primary amine groups at the para positions of the benzene ring, which are protonated and stabilized by sulfuric acid. Its structure enhances nucleophilicity due to the electron-donating amino groups, making it reactive in polymerization and substitution reactions .

Properties

CAS No.

139579-64-9

Molecular Formula

C6H12N2O8S2

Molecular Weight

304.3 g/mol

IUPAC Name

benzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/C6H8N2.2H2O4S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H2,1,2,3,4)

InChI Key

GIMPJYOQYLSNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares benzene-1,4-diamine;sulfuric acid with its substituted derivatives and related diamines:

Compound CAS Number Molecular Formula Molecular Weight Key Features Applications Nucleophilicity
This compound 16245-77-5 C₆H₁₀N₂O₄S 206.22 Unsubstituted para-amino groups; high reactivity COFs, pharmaceuticals, polymers Strong (electron-donating NH₂)
N,N-Dimethyl-p-phenylenediamine sulfate 105458-22-6 C₈H₁₄N₂O₄S 234.28 Methyl groups reduce NH₂ availability; increased lipophilicity Cardiovascular drug analysis Moderate (steric hindrance)
2-Chlorobenzene-1,4-diamine sulfate 61702-44-1 C₆H₉ClN₂O₄S 240.66 Electron-withdrawing Cl decreases nucleophilicity; stabilizes intermediates Dye synthesis, chemical intermediates Weak (Cl deactivates ring)
N¹,N¹-Diethylbenzene-1,4-diamine sulfate 6283-63-2 C₁₀H₁₈N₂O₄S 262.33 Ethyl groups enhance solubility in organic solvents; reduced polarity Specialty chemicals Low (alkyl substitution)
Benzidine sulfate 531-86-2 C₁₂H₁₄N₂O₄S 282.32 Biphenyl structure with NH₂ groups; carcinogenic and restricted in use Historical use in dyes (now phased out) Moderate (conjugated system)

Reactivity and Stability

  • Nucleophilicity: this compound exhibits stronger nucleophilic attack compared to benzidine due to the para-amino groups' electron-donating nature, enabling efficient COF transformations . Substituted derivatives like the 2-chloro variant show reduced reactivity due to electron-withdrawing effects .
  • Acid-Base Behavior : The sulfuric acid moiety stabilizes the diamine via protonation, enhancing solubility in polar solvents. Dimethyl and diethyl derivatives exhibit lower aqueous solubility but better organic phase compatibility .
  • Thermal Stability : this compound decomposes at ~300°C , while alkyl-substituted derivatives (e.g., diethyl) have lower melting points due to disrupted crystallinity .

Preparation Methods

Nitration of Benzene Derivatives

Benzene is nitrated using a mixed acid (H₂SO₄/HNO₃) to yield 1,4-dinitrobenzene. The regioselectivity of nitration is enhanced by sulfonic acid directing groups, though this introduces additional steps for sulfonation and desulfonation. For example, sulfanilic acid (4-aminobenzenesulfonic acid) serves as a precursor in diazotization-coupled syntheses, as demonstrated in analogous protocols for dimethylated phenylenediamines.

Catalytic Reduction of Nitro Groups

The reduction of 1,4-dinitrobenzene to benzene-1,4-diamine typically employs hydrogen gas with palladium or nickel catalysts. A patent detailing the synthesis of 2,5-dimethyl-p-phenylenediamine reports a 92% yield using hydrogenation at 130–135°C and 4 bar pressure. Adapting these conditions to the non-methylated analog would require lower temperatures (80–100°C) to prevent over-reduction or decomposition. Subsequent treatment with concentrated sulfuric acid in a 1:1 molar ratio precipitates the sulfate salt, which is isolated via crystallization.

Diazotization and Coupling-Based Synthesis

Diazotization reactions offer a regioselective route to aryl diamines without nitration intermediates. This method is particularly advantageous for avoiding explosive nitro compounds.

Diazotization of Sulfanilic Acid

Sulfanilic acid undergoes diazotization in aqueous HCl with sodium nitrite (NaNO₂) at 0–5°C, forming a diazonium salt. The diazo intermediate is then coupled with electron-rich aromatics like aniline derivatives. In a patented process, coupling with 2,5-dimethylaniline produced a monoazo dye, which was subsequently reduced to the target diamine. While this method was designed for methylated analogs, removing the methyl groups would enable benzene-1,4-diamine synthesis.

Reductive Decomposition of Azo Intermediates

Hydrogenation of the monoazo dye cleaves the azo bond (-N=N-), yielding benzene-1,4-diamine and regenerating sulfanilic acid. The reduction is performed in an autoclave at 130°C using skeletal nickel catalysts, achieving near-quantitative conversion. The sulfuric acid adduct forms spontaneously in the acidic reaction medium, simplifying isolation.

Direct Acid-Base Neutralization

The simplest method involves neutralizing benzene-1,4-diamine with sulfuric acid. This approach is favored in industrial settings due to its scalability and minimal byproducts.

Stoichiometric Control

Benzene-1,4-diamine (1 mol) is dissolved in warm water, and concentrated sulfuric acid (1 mol) is added dropwise under stirring. The exothermic reaction requires cooling to maintain temperatures below 50°C. The sulfate salt precipitates upon cooling to 5°C, yielding 206.22 g/mol crystals with >98% purity.

Solvent Optimization

Ethanol-water mixtures (1:1 v/v) enhance crystallization kinetics. A study on N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate reported 95% recovery using ice-cold ethanol, a protocol transferable to the unsubstituted analog.

In Situ Synthesis via Corrosion Inhibition Reactions

Recent advances in corrosion inhibitor synthesis highlight the role of sulfuric acid in facilitating diamine salt formation. A 2013 study demonstrated that mixing benzaldehyde and benzene-1,2-diamine in 0.5 M H₂SO₄ with FeCl₃ catalyst yielded a Schiff base inhibitor. Analogously, benzene-1,4-diamine could form in situ when its precursors are reacted in sulfuric acid, though this route remains underexplored.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Purity Scalability
Nitration-Reduction HNO₃, H₂, Pd/C 80–100°C, 3–5 bar 85% 95% Industrial
Diazotization-Coupling Sulfanilic acid, NaNO₂ 0–5°C (diazotization) 78% 92% Pilot-scale
Direct Neutralization H₂SO₄, H₂O 25–50°C 95% 98% Lab/Industrial
In Situ Synthesis H₂SO₄, FeCl₃ RT, acidic medium 65%* 80%* Experimental

*Theoretical yields based on analogous reactions.

Industrial and Research Applications

Benzene-1,4-diamine; sulfuric acid’s primary use lies in oxidative hair dyes, where it forms colored complexes upon exposure to air. In polymer science, it serves as a crosslinking agent for epoxy resins. Recent patents highlight its potential in lithium-ion battery electrolytes, leveraging its redox stability in acidic environments.

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are optimal for preparing benzene-1,4-diamine;sulfuric acid complexes?

  • Methodological Answer : The compound is often synthesized via diazotization reactions. For example, benzene-1,4-diamine derivatives can react with nitrous acid (generated in situ using sulfuric acid and sodium nitrite) to form intermediates for heterocycles like benzotriazoles . Purification typically involves crystallization from aqueous sulfuric acid solutions, leveraging differences in solubility. For substituted derivatives (e.g., 2-chloro-p-phenylenediamine sulfate), stoichiometric control during sulfuric acid addition ensures salt formation, followed by vacuum filtration and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, SO₄²⁻ vibrations at ~1100 cm⁻¹) and hydrogen bonding patterns .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., para-substitution patterns) and detects protonation states influenced by sulfuric acid .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonded networks in crystalline salts (e.g., N,N'-bis(4-pyridylmethylene)benzene-1,4-diamine structures) .

Q. How can reaction conditions be optimized for sulfuric acid-mediated diazotization of benzene-1,4-diamine derivatives?

  • Methodological Answer : Key parameters include:

  • Temperature : Maintain 0–5°C to stabilize reactive diazonium intermediates.
  • Acid Concentration : Use 1–2 M sulfuric acid to protonate the amine group without excessive decomposition.
  • Stoichiometry : Ensure a 1:1 molar ratio of sodium nitrite to diamine to minimize side reactions .

Advanced Research Questions

Q. What computational approaches elucidate the hydrogen-bonding interactions between benzene-1,4-diamine and sulfuric acid?

  • Methodological Answer : Density functional theory (DFT) methods (e.g., ωB97X-D/6-31++G(d,p)) and coupled-cluster techniques (CCSD(T)-F12a) are used to calculate binding energies and Gibbs free energies of complex formation. These methods reveal that secondary amino groups in diamines enhance stabilization via stronger hydrogen bonds with sulfuric acid, with binding energies up to −19.1 kcal/mol for dimethyl-substituted derivatives .

Q. How do substituents (e.g., Cl, CF₃) influence the reactivity of benzene-1,4-diamine in sulfuric acid environments?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) increase the acidity of amine protons, facilitating salt formation with sulfuric acid. Computational studies show that substituents alter charge distribution, affecting nucleophilic attack sites in subsequent reactions (e.g., Schiff base formation). For example, 2-chloro derivatives exhibit enhanced stability in acidic media due to reduced electron density on the aromatic ring .

Q. What challenges arise in synthesizing Schiff base derivatives from this compound, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Competing protonation of amines in acidic conditions reduces nucleophilicity.
  • Solution : Use buffered conditions (pH 4–6) or replace sulfuric acid with milder acids (e.g., acetic acid) during condensation with carbonyl compounds .
  • Challenge 2 : Side reactions (e.g., over-oxidation).
  • Solution : Employ inert atmospheres (N₂/Ar) and low temperatures (<50°C) to stabilize intermediates .

Q. How can data contradictions in reported binding energies of diamine-sulfuric acid clusters be resolved?

  • Methodological Answer : Discrepancies often stem from methodological differences (e.g., DFT functional choice). Benchmarking against high-level CCSD(T) calculations and validating with experimental thermodynamics (e.g., isothermal titration calorimetry) improves consistency. For example, ωB97X-D outperforms PW91 in predicting hydrogen bond strengths .

Methodological Tables

Table 1 : Comparison of Computational Methods for Studying Diamine-Sulfuric Acid Interactions

MethodBasis SetBinding Energy (kcal/mol)Typical Use Case
ωB97X-D6-31++G(d,p)−15.2 to −19.1Hydrogen bonding and dispersion
CCSD(T)-F12aVDZ-F12−17.8High-accuracy benchmarking
DLPNO-CCSD(T)def2-TZVP−16.5Large cluster stabilization analysis

Table 2 : Key Spectroscopic Signatures of this compound Complexes

TechniqueObserved SignalStructural Insight
FT-IR3300 cm⁻¹ (N–H stretch)Amine protonation state
¹H NMR (D₂O)δ 6.8–7.2 ppm (aromatic protons)Para-substitution pattern
X-ray Diffractiond-spacing ~3.2 Å (SO₄²⁻···NH interactions)Hydrogen-bonded network geometry

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